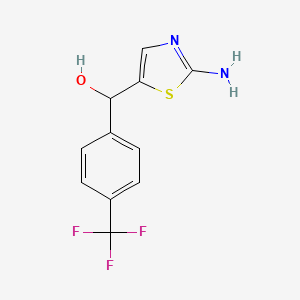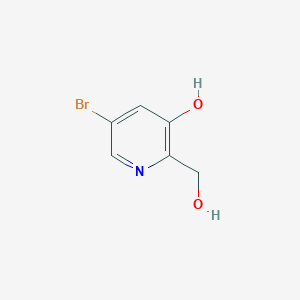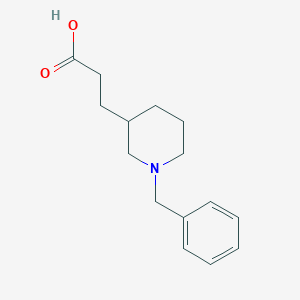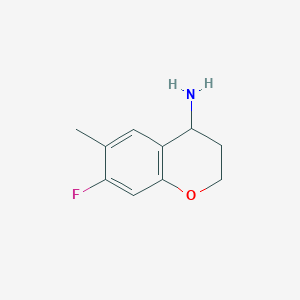
1-Amino-1-(3,5-dimethylphenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3,5-dimethylphenyl)acetone is an organic compound with the molecular formula C10H13NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3,5-dimethylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-(3,5-dimethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
1-Amino-1-(3,5-dimethylphenyl)acetone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Amino-1-(3,5-dimethylphenyl)acetone exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity.
Comparación Con Compuestos Similares
1-Amino-1-phenylacetone: Lacks the 3,5-dimethyl substitution, resulting in different chemical properties and reactivity.
1-Amino-1-(4-methylphenyl)acetone: Substituted at the 4-position, leading to variations in steric and electronic effects.
Uniqueness: 1-Amino-1-(3,5-dimethylphenyl)acetone is unique due to the presence of the 3,5-dimethyl groups, which influence its chemical behavior and potential applications. These substitutions can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-amino-1-(3,5-dimethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,11H,12H2,1-3H3 |
Clave InChI |
VENXYGYLMZHAMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(=O)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


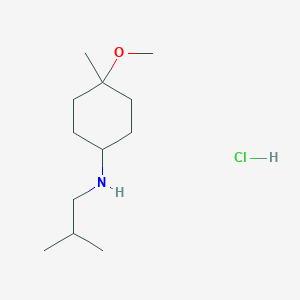
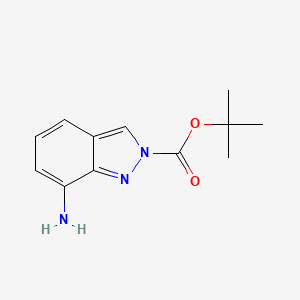
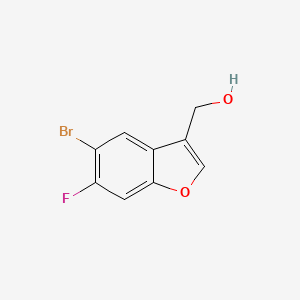
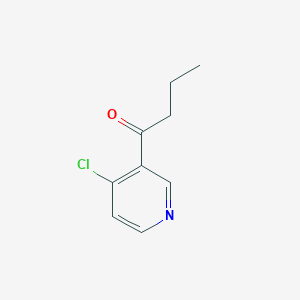

![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
